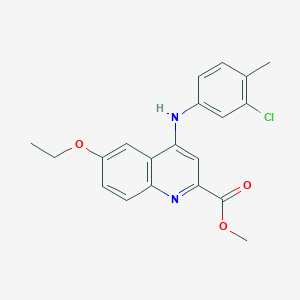![molecular formula C23H23N5O3 B3016719 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203272-17-6](/img/structure/B3016719.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a focus of recent research due to their potential therapeutic applications. In the context of antibacterial agents, a study has reported the synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group at the C-10 position. These compounds demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, with certain derivatives showing enhanced activity compared to clinafloxacin. The introduction of a fluorine atom was found to reduce toxicity and convulsion inductive ability, as well as eliminate phototoxicity .
Another study focused on the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. The synthesis involved reactions of N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of heterocyclic compounds. The structures of these compounds were confirmed through analytical and spectral data .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their biological activity. In the case of the substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, single crystals were developed for certain compounds, which allowed for a detailed analysis of their molecular structure. These structures are essential for docking studies and for predicting the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these heterocyclic compounds are varied and often complex. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yielded pyridine-2(1H)-thiones, which upon further reactions gave rise to a variety of derivatives, including thieno[2,3-b]pyridine derivatives and pyridothienopyrimidine derivatives. These reactions demonstrate the versatility of heterocyclic chemistry in generating diverse compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the heterocyclic rings. For example, the introduction of a fluorine atom in the pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives led to a reduction in toxicity and convulsion inductive ability, highlighting the impact of halogenation on the pharmacological profile of these compounds. Additionally, the lack of cytotoxicity in human cells for the most active anti-tubercular agents indicates favorable selectivity, which is a desirable property for therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide" have been explored for their antimicrobial potential. For instance, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant activity with low cytotoxicity to human cells, indicating their potential as anti-tubercular agents (Srinivasarao et al., 2020).
Synthesis Methodologies
Research on the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone highlighted the development of heterocyclic compounds with potential anti-inflammatory and analgesic properties. These synthesis strategies may offer insights into the creation of derivatives of "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide" for various biomedical applications (Abu‐Hashem et al., 2020).
Therapeutic Agents Development
The exploration of molecular interactions and the design of novel compounds targeting specific receptors or enzymes are crucial in the development of therapeutic agents. For example, the synthesis and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives as antimycobacterial agents against drug-sensitive and resistant strains of Mycobacterium tuberculosis demonstrate the potential of structurally complex compounds in therapeutic applications (Lv et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(25-13-16-3-5-20-21(12-16)31-15-30-20)17-7-10-28(11-8-17)22-6-4-19(26-27-22)18-2-1-9-24-14-18/h1-6,9,12,14,17H,7-8,10-11,13,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHCXYZJLGFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)



![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)
